Buturon

Description

Properties

IUPAC Name |

1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-4-9(2)15(3)12(16)14-11-7-5-10(13)6-8-11/h1,5-9H,2-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYMILHAKOURNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)N(C)C(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041699 | |

| Record name | Buturon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3766-60-7 | |

| Record name | Buturon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3766-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buturon [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buturon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buturon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1961BJU91F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Buturon Herbicide: A Technical Guide to Its Mechanism of Action on Grassy Weeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties of Buturon

Buturon is a colorless, crystalline solid with the chemical formula C₁₂H₁₃ClN₂O. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₂H₁₃ClN₂O |

| Molar Mass | 236.70 g/mol |

| CAS Number | 3766-60-7 |

| Appearance | Colorless crystalline solid |

| Melting Point | 145 °C |

| Water Solubility | 30 mg/L |

| Vapor Pressure | 0.01 mPa |

| HRAC Classification | Group C2 (Global) / Group 5 (Numeric) |

Core Mechanism of Action: Inhibition of Photosystem II

The primary target of Buturon, like other phenylurea herbicides, is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. Buturon disrupts the photosynthetic electron transport chain, leading to a cascade of events that ultimately result in plant death.

The Photosynthetic Electron Transport Chain

Photosynthesis in plants involves two photosystems, PSII and PSI, which work in series to convert light energy into chemical energy in the form of ATP and NADPH. This process is driven by a flow of electrons through a series of protein complexes within the thylakoid membrane.

Inhibition at the QB Binding Site

Buturon acts as a potent inhibitor of electron transport at the QB binding site on the D1 protein, a core component of the PSII reaction center. The D1 protein facilitates the transfer of electrons from a primary quinone acceptor, QA, to a secondary quinone acceptor, plastoquinone (QB). Buturon competitively binds to the QB binding niche on the D1 protein, displacing the native plastoquinone molecule.

This binding event effectively blocks the flow of electrons from QA to QB, halting the linear electron transport chain. The blockage of electron flow has two major consequences:

-

Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Furthermore, the lack of electron flow to PSI halts the production of NADPH. Without these energy-rich molecules, the plant cannot fix CO₂ and produce the carbohydrates necessary for growth and survival.

-

Formation of Reactive Oxygen Species (ROS): The blockage of electron transport leads to an over-reduced state of QA and the accumulation of highly energetic chlorophyll molecules (triplet chlorophyll). These molecules can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. ROS are highly damaging to cellular components, causing lipid peroxidation of membranes, protein denaturation, and nucleic acid damage. This leads to the rapid degradation of cell structure and function, manifesting as chlorosis, necrosis, and ultimately, plant death.

Data Presentation

While specific quantitative data for Buturon's efficacy on grassy weeds is scarce in the available literature, Table 2 presents typical ranges for effective dose (ED) values for other phenylurea herbicides against grassy weeds, which can serve as a proxy for understanding the expected potency of Buturon.

| Herbicide | Weed Species | ED₅₀ (g/ha) | Reference |

| Chlorotoluron | Alopecurus myosuroides (Resistant) | 385.35 | [1] |

| Chlorotoluron | Alopecurus myosuroides (Susceptible) | 81.99 | [1] |

| Diuron | Various grassy weeds | 500 - 2000 | General Literature |

| Linuron | Various grassy weeds | 500 - 1500 | General Literature |

Note: ED₅₀ values represent the herbicide dose required to cause a 50% reduction in plant biomass.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PSII-inhibiting herbicides like Buturon.

Measurement of Photosystem II Inhibition using Chlorophyll Fluorescence

Principle: Chlorophyll fluorescence is a sensitive indicator of the efficiency of PSII photochemistry. Inhibition of electron transport by Buturon leads to characteristic changes in the fluorescence induction curve (Kautsky curve or OJIP transient).

Protocol:

-

Plant Material: Grow grassy weed species (e.g., Alopecurus myosuroides, Poa annua) in pots under controlled greenhouse conditions.

-

Herbicide Treatment: Apply Buturon at a range of concentrations to the soil or as a foliar spray. Include an untreated control group.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all PSII reaction centers are in the "open" state.

-

Fluorescence Measurement: Use a portable chlorophyll fluorometer (e.g., a PAM fluorometer) to measure the fast chlorophyll fluorescence induction kinetics. The measurement involves applying a saturating pulse of light to the dark-adapted leaf.

-

Data Analysis: Analyze the OJIP transient. Key parameters to evaluate include:

-

F₀: Minimum fluorescence (all reaction centers open). An increase in F₀ can indicate damage to the PSII antenna complex.

-

Fm: Maximum fluorescence (all reaction centers closed). A decrease in Fm can indicate photoinhibition.

-

Fv/Fm = (Fm - F₀)/Fm: Maximum quantum yield of PSII. A decrease in Fv/Fm is a direct measure of PSII inhibition.

-

JIP-test parameters: More detailed analysis of the OJIP curve can reveal specific sites of inhibition within the electron transport chain.

-

Measurement of Electron Transport Rate in Isolated Thylakoids

Principle: The rate of electron transport in isolated chloroplasts or thylakoids can be measured spectrophotometrically using artificial electron acceptors (Hill reagents) that change color upon reduction.

Protocol:

-

Isolation of Thylakoids:

-

Homogenize fresh leaves of a grassy weed in a chilled isolation buffer (e.g., containing sucrose, MgCl₂, and a pH buffer like HEPES).

-

Filter the homogenate through several layers of cheesecloth to remove large debris.

-

Centrifuge the filtrate at a low speed to pellet intact chloroplasts.

-

Resuspend the pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids.

-

Centrifuge at a higher speed to pellet the thylakoids and wash them with the isolation buffer.

-

-

Oxygen Evolution Measurement:

-

Resuspend the isolated thylakoids in a reaction buffer containing an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP, or potassium ferricyanide).

-

Add varying concentrations of Buturon to the thylakoid suspension.

-

Illuminate the suspension with a saturating light source.

-

Measure the rate of oxygen evolution using a Clark-type oxygen electrode. Inhibition of PSII will result in a decreased rate of oxygen evolution.

-

-

Spectrophotometric Measurement:

-

Use an artificial electron acceptor like DCPIP, which is blue in its oxidized state and colorless when reduced.

-

Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time upon illumination. The rate of DCPIP reduction is proportional to the rate of electron transport.

-

-

Data Analysis:

-

Plot the rate of electron transport (or oxygen evolution) as a function of Buturon concentration.

-

Determine the IC₅₀ value, which is the concentration of Buturon required to inhibit the electron transport rate by 50%.

-

Conclusion

Buturon is a phenylurea herbicide that effectively controls grassy weeds by inhibiting photosynthetic electron transport in Photosystem II. Its specific binding to the QB site on the D1 protein disrupts the synthesis of ATP and NADPH and leads to the production of cytotoxic reactive oxygen species. While specific quantitative data on Buturon's efficacy against various grassy weed species is limited in the public domain, the well-established mechanism of action for phenylurea herbicides provides a strong framework for understanding its herbicidal properties. The experimental protocols outlined in this guide offer robust methods for further investigation into the precise interactions and efficacy of Buturon and other PSII-inhibiting herbicides. Further research to generate specific dose-response data for Buturon on key grassy weed species would be invaluable for optimizing its use and managing the potential for herbicide resistance.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Buturon (C12H13ClN2O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buturon is a chemical compound belonging to the phenylurea class of herbicides. First introduced in 1962 under the trade name Eptapur, it was primarily used for the control of grassy weeds in cereal crops. Although now considered obsolete in many regions, its chemical structure and biological activity as a photosystem II inhibitor remain of interest to researchers in herbicide development, environmental science, and toxicology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methods related to Buturon.

Chemical Structure and Identifiers

Buturon is a chiral molecule, and the technical product is a racemate.

-

Chemical Formula: C₁₂H₁₃ClN₂O

-

IUPAC Name: 1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea[1]

-

Synonyms: Eptapur, Arisan, Basfitox, H-95, HS-95, N'-(4-Chlorophenyl)-N-methyl-N-(1-methyl-2-propynyl)urea[3]

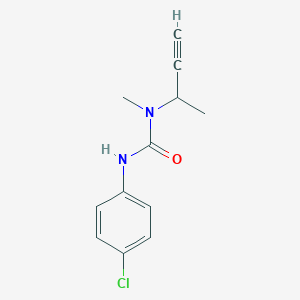

Chemical Structure:

Figure 1: 2D structure of Buturon.

Physicochemical Properties

The physicochemical properties of Buturon are crucial for understanding its environmental fate and behavior. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 236.70 g/mol | [1][2] |

| Appearance | Colorless crystalline solid | [3] |

| Melting Point | 145 °C (293 °F; 418 K) | [3] |

| Boiling Point | 394.9 ± 42.0 °C (Predicted) | [4] |

| Density | 1.233 g/cm³ | [3] |

| Vapor Pressure | 0.01 mPa (at 20 °C) | [3] |

| Water Solubility | 30 mg/L (at 20 °C) | [3] |

| Solubility in Acetone | 279 g/L | [3] |

| Solubility in Methanol | 128 g/L | [3] |

| Solubility in Benzene | 9.8 g/L | [3] |

| pKa | 13.69 ± 0.70 (Predicted) | [5][4] |

| XLogP3 | 3 |

Synthesis and Mechanism of Action

Synthesis of Buturon

A general and adaptable experimental protocol for the synthesis of phenylurea herbicides like Buturon involves the reaction of a substituted phenyl isocyanate with an appropriate amine. The following is a representative protocol adapted for the synthesis of Buturon.

Experimental Protocol: Synthesis of Buturon

Materials:

-

4-chlorophenyl isocyanate

-

N-methyl-1-butyn-3-amine

-

Anhydrous toluene

-

Ice-water bath

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with a reflux condenser

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-chlorophenyl isocyanate (1 equivalent) in anhydrous toluene.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Slowly add N-methyl-1-butyn-3-amine (1 equivalent), also dissolved in anhydrous toluene, to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The product, Buturon, is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

-

Dry the purified Buturon under a vacuum.

Note: This is a generalized protocol for the synthesis of phenylurea herbicides and should be optimized for the specific synthesis of Buturon.

References

- 1. Phenylurea synthesis - chemicalbook [chemicalbook.com]

- 2. CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label - Google Patents [patents.google.com]

- 3. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. epa.gov [epa.gov]

An In-depth Technical Guide to the Synthesis of N'-(4-chlorophenyl)-N-methyl-N-(1-methyl-2-propynyl)urea (Buturon)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for N'-(4-chlorophenyl)-N-methyl-N-(1-methyl-2-propynyl)urea, a phenylurea derivative commonly known as Buturon. Buturon is recognized for its herbicidal properties. This document details the chemical principles, key intermediates, and a step-by-step experimental protocol for its synthesis. All quantitative data are presented in structured tables, and the synthesis pathway is visualized using a chemical reaction diagram.

Introduction

N'-(4-chlorophenyl)-N-methyl-N-(1-methyl-2-propynyl)urea, or Buturon, belongs to the phenylurea class of compounds, many of which exhibit biological activity. The synthesis of Buturon is a multi-step process that involves the preparation of a key secondary amine intermediate followed by its reaction with an isocyanate. Understanding the synthetic route is crucial for process optimization, impurity profiling, and the development of analogous compounds in drug discovery and agrochemical research.

Synthesis Pathway Overview

The synthesis of Buturon can be conceptually divided into two primary stages:

-

Synthesis of the Amine Precursor: Preparation of N-methyl-N-(1-methyl-2-propynyl)amine.

-

Urea Formation: The reaction of the synthesized amine with 4-chlorophenyl isocyanate.

The overall reaction scheme is presented below:

Environmental Fate and Degradation of Buturon in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buturon, a substituted phenylurea herbicide, has been utilized in agriculture for the control of grassy weeds. Understanding its environmental fate, particularly its persistence and degradation in soil, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the current knowledge on the environmental fate and degradation of Buturon in soil, with a focus on its degradation kinetics, pathways, and the methodologies used for its study.

Data Presentation: Degradation Kinetics of Buturon in Soil

The persistence of Buturon in soil is a key parameter in its environmental risk assessment. The degradation of Buturon generally follows first-order kinetics. The half-life (DT50) is a critical measure of its persistence.

| Condition | Half-life (DT50) (days) | Degradation Rate Constant (k) (day⁻¹) | Reference |

| Non-sterile soil | 15.17 ± 2.11 | 0.05 ± 0.00 | [1] |

| Sterile soil | 26.87 ± 2.82 | 0.03 ± 0.00 | [1] |

| Non-sterile soil + Isolate | 8.03 ± 1.20 | 0.09 ± 0.01 | [1] |

| Sterile soil + Isolate | 12.38 ± 1.83 | 0.06 ± 0.01 | [1] |

Environmental Factors Influencing Degradation

Several environmental factors can significantly influence the degradation rate of Buturon in soil:

-

Microbial Activity: Microbial degradation is a primary mechanism for Buturon dissipation in soil. The presence of adapted microorganisms can significantly accelerate its breakdown[1].

-

Soil Properties: Soil organic matter and clay content can affect Buturon's bioavailability and, consequently, its degradation rate through sorption processes[2].

-

Temperature: Higher temperatures generally increase the rate of both microbial and chemical degradation of herbicides in soil[2][3].

-

Moisture: Soil moisture content is critical for microbial activity and can influence the rate of hydrolytic degradation[2].

-

pH: Soil pH can affect the chemical stability of phenylurea herbicides and the activity of soil microorganisms involved in their degradation[4][5].

Degradation Pathway of Buturon in Soil

The degradation of Buturon in soil involves a series of transformation reactions. While the complete pathway is not fully elucidated in a single comprehensive study, based on its chemical structure and the known degradation pathways of other phenylurea herbicides like Diuron and Linuron, a hypothetical degradation pathway can be proposed. The primary degradation steps are expected to be N-demethylation and hydrolysis of the urea bridge.

The main metabolite groups identified for Buturon are carbamates, unstable products, a group containing p-chloroacetanilide, and conjugates[6]. The degradation of analogous phenylurea herbicides like diuron and linuron proceeds through N-demethylation to form metabolites such as 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3,4-dichlorophenylurea (DCPU), followed by hydrolysis to 3,4-dichloroaniline (DCA)[2][7].

Figure 1: Hypothetical degradation pathway of Buturon in soil.

Experimental Protocols

A generalized experimental protocol for studying the environmental fate and degradation of Buturon in soil is outlined below. This protocol is a synthesis of methodologies reported for phenylurea herbicides.

Soil Collection and Characterization

-

Soil Sampling: Collect topsoil (0-20 cm depth) from a field with no recent history of Buturon application.

-

Sample Preparation: Air-dry the soil, remove stones and plant debris, and sieve it through a 2 mm mesh.

-

Soil Characterization: Analyze the soil for its physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay content), cation exchange capacity (CEC), and microbial biomass.

Soil Incubation Study

-

Soil Treatment: Treat soil samples with a solution of Buturon in a suitable solvent (e.g., acetone) to achieve the desired concentration. The solvent should be allowed to evaporate completely.

-

Incubation Conditions: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity).

-

Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

Extraction of Buturon and its Metabolites

-

Solvent Extraction: Extract Buturon and its potential metabolites from the soil samples using an appropriate organic solvent or solvent mixture (e.g., methanol, acetonitrile, or a mixture with water).

-

Extraction Technique: Utilize methods such as sonication, accelerated solvent extraction (ASE), or shaking to ensure efficient extraction.

-

Cleanup: The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before analysis.

Analytical Determination

-

Instrumentation: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS/MS) for higher sensitivity and specificity.

-

Quantification: Quantify the concentration of Buturon and its metabolites by comparing the peak areas with those of analytical standards of known concentrations.

Figure 2: Experimental workflow for a Buturon soil degradation study.

Conclusion

The environmental fate of Buturon in soil is a complex process influenced by a combination of biotic and abiotic factors. While microbial degradation is the primary route of its dissipation, factors such as soil type, temperature, moisture, and pH play crucial roles in determining its persistence. The degradation of Buturon likely proceeds through N-demethylation and hydrolysis, leading to the formation of various metabolites. Further research is needed to fully elucidate the complete degradation pathway and identify all transformation products to comprehensively assess the environmental risk associated with Buturon use. The standardized experimental protocols outlined in this guide provide a framework for conducting such studies, ensuring data comparability and reliability.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of the herbicide isoproturon by a photocatalytic process [comptes-rendus.academie-sciences.fr]

- 4. primo.csu.edu.au [primo.csu.edu.au]

- 5. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buturon - Wikipedia [en.wikipedia.org]

- 7. Leaching of Diuron, Linuron and their main metabolites in undisturbed field lysimeters - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecotoxicology of Buturon and Phenylurea Herbicides: An In-depth Technical Guide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The herbicide Buturon is an obsolete compound with limited publicly available ecotoxicological data. This guide provides a comprehensive overview of the ecotoxicology of phenylurea herbicides, the chemical class to which Buturon belongs. Data from well-studied phenylurea herbicides such as Diuron, Linuron, and Tebuthiuron are used as surrogates to infer the potential environmental effects of Buturon, a standard practice in environmental risk assessment when data for a specific compound is scarce.

Introduction to Buturon and Phenylurea Herbicides

Buturon is a phenylurea herbicide, a class of compounds that has been widely used for pre- and post-emergent control of broadleaf and grassy weeds. The mode of action for phenylurea herbicides is the inhibition of photosynthesis at Photosystem II (PSII). By binding to the D1 protein of the PSII complex, they block electron transport, leading to the cessation of ATP and NADPH production, ultimately causing oxidative stress and cell death in susceptible plants. Due to their widespread use, the potential for off-target effects on non-target organisms is a significant environmental concern.

Ecotoxicity of Phenylurea Herbicides on Non-Target Organisms

The environmental impact of phenylurea herbicides is varied across different non-target organisms. Aquatic ecosystems are particularly at risk due to runoff from agricultural areas.

Aquatic Organisms

2.1.1. Algae and Aquatic Plants

As primary producers that rely on photosynthesis, algae and aquatic plants are highly susceptible to phenylurea herbicides. These compounds can cause significant inhibition of growth and biomass at low concentrations.

Table 1: Ecotoxicity of Phenylurea Herbicides to Algae and Aquatic Plants

| Herbicide | Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Diuron | Scenedesmus subspicatus | EC50 | 19 | 72 hours | [1] |

| Diuron | Lemna gibba | EC50 | 15.7 | 7 days | |

| Diuron | Tetraselmis sp. | EC10 | 1.6 | 72 hours | [2] |

| Diuron | Chaetoceros muelleri | NEC | 1.5 | 72 hours | [2] |

| Tebuthiuron | Selenastrum capricornutum | EC50 | 80 | - | |

| Tebuthiuron | Aquatic Plants (various) | NOEC | 52 - 310 | - | |

| Linuron | Lemna minor | EC50 | 15 - 41 | 7 days |

EC50: The concentration that causes a 50% effect (e.g., growth inhibition). NOEC: No Observed Effect Concentration. NEC: No Effect Concentration.

2.1.2. Aquatic Invertebrates

Aquatic invertebrates, such as Daphnia magna, are important indicators of water quality. Phenylurea herbicides generally show moderate to high toxicity to these organisms.

Table 2: Ecotoxicity of Phenylurea Herbicides to Aquatic Invertebrates

| Herbicide | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Diuron | Daphnia magna | LC50 | 1 - 2.5 | 48 hours | [3][4] |

| Diuron | Daphnia magna | NOEC | 0.096 | 21 days | [1] |

| Tebuthiuron | Daphnia magna | LC50 | 225 | 48 hours | [5][6] |

| Linuron | Aquatic Invertebrates | LC50 | > 40 | 48 hours | [7] |

LC50: The concentration that is lethal to 50% of the test population.

2.1.3. Fish

The toxicity of phenylurea herbicides to fish varies among species and the specific compound. Generally, they are considered moderately toxic to fish.

Table 3: Ecotoxicity of Phenylurea Herbicides to Fish

| Herbicide | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Diuron | Rainbow Trout | LC50 | 3.5 | 96 hours | [3] |

| Diuron | Cutthroat trout | LC50 | 0.71 | - | [8] |

| Diuron | Rainbow Trout | NOEC | 0.41 | 28 days | [1] |

| Tebuthiuron | Rainbow Trout | LC50 | 112 - 144 | 96 hours | [5] |

| Tebuthiuron | Bluegill Sunfish | LC50 | 87 - 112 | 96 hours | [5][6] |

| Linuron | Trout and Bluegill | LC50 | 16 | - | [7] |

Terrestrial Organisms

2.2.1. Soil Organisms

Phenylurea herbicides can impact soil microbial communities, which are crucial for nutrient cycling. Some bacteria are capable of degrading these herbicides, though the degradation products can sometimes be more toxic than the parent compound. For instance, the degradation of diuron can lead to the formation of 3,4-dichloroaniline (3,4-DCA), which has a higher toxicity.

2.2.2. Birds

The available data suggests that phenylurea herbicides are generally of low to slight toxicity to avian species.

Table 4: Ecotoxicity of Phenylurea Herbicides to Birds

| Herbicide | Species | Endpoint | Value (ppm) | Reference |

| Diuron | Bobwhite Quail | Dietary LC50 | 1730 | [3] |

| Diuron | Mallard Duck | Dietary LC50 | ~5000 | [3] |

| Tebuthiuron | Mallard Duck | Oral LD50 | >2500 mg/kg | [5] |

| Tebuthiuron | Bobwhite Quail | Oral LD50 | >2500 mg/kg | [5] |

| Linuron | Japanese Quail | Dietary LC50 | >5000 | [7] |

| Linuron | Mallard Duck | Dietary LC50 | 3000 | [7] |

LD50: The dose that is lethal to 50% of the test population.

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the ecotoxicity of chemicals.

Algal Growth Inhibition Test (based on OECD 201)

-

Test Organism: Freshwater green algae, such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

-

Principle: Exponentially growing algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.

-

Procedure:

-

Prepare a geometric series of at least five concentrations of the test substance and a control.

-

Inoculate test flasks with a low density of algal cells.

-

Incubate under constant light and temperature for 72 hours.

-

Measure algal biomass (cell count, fluorescence, or absorbance) at 24, 48, and 72 hours.

-

-

Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50 value.

Daphnia sp. Acute Immobilisation Test (based on OECD 202)

-

Test Organism: Daphnia magna or Daphnia pulex, less than 24 hours old.

-

Principle: Daphnids are exposed to the test substance for 48 hours, and their immobilization is observed.

-

Procedure:

-

Prepare a series of at least five test concentrations and a control.

-

Introduce a set number of daphnids (e.g., 20) into each test vessel.

-

Maintain the test under defined light and temperature conditions for 48 hours.

-

Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the lack of movement for 15 seconds after gentle agitation.

-

-

Endpoint: The result is expressed as the median effective concentration (EC50) for immobilization.

Fish Acute Toxicity Test (based on OECD 203)

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Principle: Fish are exposed to the test substance for a 96-hour period, and mortality is the primary endpoint.

-

Procedure:

-

Acclimate the fish to the test conditions.

-

Prepare a range of at least five test concentrations and a control.

-

Introduce a group of fish into each test tank.

-

The test can be static, semi-static (with renewal of the test solution), or flow-through.

-

Record mortality and any sublethal effects at 24, 48, 72, and 96 hours.

-

-

Endpoint: The primary endpoint is the lethal concentration for 50% of the fish (LC50).

Signaling Pathways and Experimental Workflows

Mode of Action: Inhibition of Photosystem II

Phenylurea herbicides disrupt the photosynthetic electron transport chain in plants and algae.

Caption: Mode of Action of Phenylurea Herbicides in Photosystem II.

General Experimental Workflow for Aquatic Ecotoxicity Testing

The following diagram illustrates a typical workflow for conducting aquatic ecotoxicity tests according to OECD guidelines.

Caption: Generalized Workflow for Aquatic Ecotoxicity Testing.

Potential for Endocrine Disruption

Some studies on phenylurea herbicides, including diuron and linuron, have suggested potential endocrine-disrupting effects in non-target organisms.[9][10] For example, research has indicated that these compounds can interfere with hormone regulation in vertebrates. This highlights a secondary mechanism of toxicity beyond the primary mode of action of photosynthesis inhibition, which warrants further investigation for a comprehensive environmental risk assessment.

Conclusion

While specific ecotoxicological data for the obsolete herbicide Buturon is scarce, the extensive information available for other phenylurea herbicides like diuron, tebuthiuron, and linuron provides a strong basis for understanding its potential environmental risks. The primary mode of action, inhibition of photosynthesis, makes aquatic primary producers particularly vulnerable. Aquatic invertebrates and fish also exhibit sensitivity to these compounds. The potential for endocrine disruption adds another layer of concern for the long-term health of aquatic ecosystems. This technical guide, by consolidating data on analogous compounds, serves as a critical resource for researchers and environmental professionals in assessing the risks associated with phenylurea herbicides. Further research into the specific properties of Buturon would be necessary for a definitive risk assessment.

References

- 1. circabc.europa.eu [circabc.europa.eu]

- 2. waterquality.gov.au [waterquality.gov.au]

- 3. EXTOXNET PIP - DIURON [extoxnet.orst.edu]

- 4. Toxicity Response and Swimming Speed Regularity in Daphnia magna After Short-Term Exposure to Diuron - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EXTOXNET PIP - TEBUTHIURON [extoxnet.orst.edu]

- 6. apparentag.com.au [apparentag.com.au]

- 7. EXTOXNET PIP - LINURON [extoxnet.orst.edu]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Study of the Potential Endocrine-Disrupting Effects of Phenylurea Compounds on Neurohypophysis Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study of the Potential Endocrine-Disrupting Effects of Phenylurea Compounds on Neurohypophysis Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical development and introduction of Buturon as a herbicide

An In-depth Technical Guide on the Historical Development and Introduction of Buturon as a Herbicide

Introduction

Buturon is a selective, systemic herbicide belonging to the phenylurea chemical class.[1] Its primary use was for the control of grassy weeds in various agricultural crops.[1][2] First introduced in the early 1960s, Buturon is now considered obsolete.[1][2] This technical guide provides a comprehensive overview of its historical development, chemical properties, mode of action, toxicological profile, and environmental fate, intended for researchers and professionals in the fields of agricultural science and drug development.

Chemical Identity

-

IUPAC Name: 1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea[1]

-

CAS Number: 3766-60-7[1]

-

Chemical Formula: C₁₂H₁₃ClN₂O[1]

-

Molecular Weight: 236.70 g/mol [3]

Historical Development

The development of synthetic organic herbicides surged in the period following World War II, a time often referred to as the "chemical era" of weed control.[3][4] This era saw the discovery and commercialization of numerous new herbicide classes that transformed agricultural practices.[4] The discovery of substituted urea herbicides began shortly after the end of WWII.[4]

Buturon was first released in 1962 under the trade name Eptapur.[1] Its introduction occurred during a period of significant innovation in the herbicide market, with many new active ingredients being commercialized.[5] Buturon was developed to control a range of grassy weeds in important crops like cereals.[1][2] It was also marketed under other trade names such as Arisan and Basfitox.[1]

Chemical Synthesis and Properties

Synthesis

The commercial synthesis of Buturon is achieved through the reaction of 4-chlorophenyl isocyanate with 1-but-3-yn-2-ylamine.[2] The process involves the condensation of these two precursors under controlled temperature and solvent conditions to form the characteristic urea linkage of the final product.[2]

Physicochemical Properties

Buturon is a colorless crystalline solid with moderate aqueous solubility and low volatility.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Appearance | Colourless crystalline solid | [1] |

| Density | 1.233 g/cm³ | [1] |

| Melting Point | 145 °C (293 °F; 418 K) | [1] |

| Water Solubility | 30 mg/L | [1] |

| Acetone Solubility | 279 g/L | [1] |

| Methanol Solubility | 128 g/L | [1] |

| Benzene Solubility | 9.8 g/L | [1] |

| Vapor Pressure | 0.01 mPa | [1] |

Table 1: Physicochemical properties of Buturon.

Mode of Action

Buturon is classified under HRAC Group C2 (globally) or Group 5 (numeric classification), which includes inhibitors of photosynthesis at Photosystem II (PSII).[1][6] Phenylurea herbicides, like Buturon, function by interrupting the photosynthetic electron transport chain.[7][8]

The specific site of action is the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.[9][10] Buturon binds to the D1 protein, which blocks the binding of plastoquinone (PQ).[9] This action inhibits the transfer of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB).[7] The blockage of electron flow halts the production of ATP and NADPH, which are essential for CO₂ fixation.[9] This disruption leads to a buildup of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately resulting in cell death and necrosis of the plant tissue.[11]

Usage and Efficacy

Buturon was typically sold as a wettable powder.[1] It was applied to control grassy weeds such as spurge, annual meadow grass, and foxtails.[1][2] Its registered use included a range of crops.

-

Example Crops: Cereals (wheat, barley), berry fruits, maize, and vines.[2]

-

Example Weeds Controlled: Spurge, Annual meadow grass, Foxtails.[2]

Toxicology and Safety

Buturon is classified as moderately toxic to mammals if ingested and is an irritant.[2][12] The GHS hazard statements include H302 (Harmful if swallowed) and H311 (Toxic in contact with skin).[3]

| Toxicity Metric | Value | Species | Route | Reference |

| LD₅₀ | >1791 mg/kg | Rat | Oral | [1] |

| LD₅₀ | 500 mg/kg | Rabbit | Dermal | [1] |

Table 2: Acute toxicity data for Buturon.

Studies on mice have indicated potential developmental toxicity at high doses. Daily administration of Buturon at doses over 300 mg/kg/day induced post-implantative loss and developmental retardation.[1] A dose-dependent trend of teratogenic effects, including cleft palate and hypoplasia of the upper jaw, was also observed.[1]

Metabolism and Environmental Fate

Metabolism

-

In Plants: Buturon is metabolized in plants. In wheat, approximately 25% of the applied Buturon is metabolized within seven days.[1] This rate is significantly faster in nutrient-deficient plants. The primary metabolite groups identified are carbamates, unstable products, a group containing p-chloroacetanilide, and various conjugates.[1]

-

In Animals: In rats, Buturon is metabolized and excreted relatively quickly. Within four days, 68% is eliminated through urine and 20% through faeces.[1]

Environmental Fate

Buturon degrades rapidly in the environment and is not considered persistent, although some of its metabolites may persist longer.[1] It has low volatility, which limits its atmospheric dispersal.[1] Its moderate aqueous solubility suggests a potential for mobility in soil, but rapid degradation mitigates extensive leaching.[1][2]

Experimental Protocols

Detailed experimental protocols for an obsolete herbicide like Buturon are not commonly available. However, standard methodologies for the synthesis, efficacy testing, and residue analysis of phenylurea herbicides are well-established.

General Synthesis Protocol for Phenylureas

The synthesis of phenylurea herbicides generally involves the reaction of a substituted phenyl isocyanate with an appropriate amine.

-

Reaction Setup: A solution of the amine (e.g., 1-but-3-yn-2-ylamine) is prepared in a suitable aprotic solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen).[13]

-

Addition of Isocyanate: The substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate) is dissolved in the same solvent and added dropwise to the amine solution, often at a controlled temperature (e.g., 0 °C to room temperature).[14][15]

-

Reaction Monitoring: The reaction is stirred for a period ranging from a few hours to overnight.[13] Progress is monitored using Thin Layer Chromatography (TLC).[14]

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with water and brine.[13] The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent, to yield the final phenylurea compound.[13][14]

General Protocol for Herbicide Efficacy Bioassay

A soil bioassay is a common method to determine the biological activity of herbicide residues.[2]

-

Soil Sampling: Collect representative soil samples from the top 2-4 inches of the target field.[12] A separate control soil, known to be free of herbicides, must also be collected.[1]

-

Potting: Fill several small pots (e.g., 3-4 inches) with the field soil and the control soil. Label each pot clearly.[1]

-

Planting: Sow seeds of a highly sensitive indicator species (e.g., oats, ryegrass, tomato, cucumber for different herbicide groups) in each pot.[1][12]

-

Growth Conditions: Place the pots in a greenhouse or a well-lit indoor area with controlled temperature and watering.[1]

-

Evaluation: Observe the plants for approximately three weeks after germination.[12] Compare the growth of plants in the treated soil to those in the control soil. Assess for symptoms of herbicide injury, such as stunting, chlorosis (yellowing), necrosis (tissue death), and malformed leaves or roots.[12]

General Protocol for Herbicide Residue Analysis

Modern analytical methods for determining herbicide residues in environmental samples often involve chromatography coupled with mass spectrometry.

-

Sample Extraction: A representative sample (e.g., 5-10g of soil) is homogenized. The herbicide is extracted using a suitable solvent system, often with methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) which uses acetonitrile followed by a salting-out step.[16] Accelerated Solvent Extraction (ASE) at elevated temperature and pressure can also be used.[17]

-

Cleanup: The crude extract is subjected to a cleanup step to remove interfering matrix components. This is commonly done using dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) and C18.[16]

-

Analysis: The final extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17] This technique provides high sensitivity and selectivity, allowing for both the quantification of the parent herbicide and the identification of its metabolites.[17]

-

Quantification: Quantification is typically performed using matrix-matched calibration standards and internal standards (often isotopically labeled versions of the analytes) to ensure accuracy.[16]

References

- 1. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. caws.org.nz [caws.org.nz]

- 4. researchgate.net [researchgate.net]

- 5. no-tillfarmer.com [no-tillfarmer.com]

- 6. Herbicide Modes of Action - Ag PhD [agphd.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 10. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 11. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 12. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 13. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]

- 14. Phenylurea synthesis - chemicalbook [chemicalbook.com]

- 15. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

A Technical Guide to the Classification and Mode of Action of Buturon, a Phenylurea Herbicide

Introduction

Buturon is a selective, systemic herbicide belonging to the phenylurea chemical class. First introduced in 1962 under trade names such as Eptapur, Arisan, and Basfitox, it was primarily used for the control of grassy weeds in cereal crops, berry fruits, and vines.[1][2] Although now considered obsolete, a technical understanding of Buturon's classification, physicochemical properties, and mechanism of action remains valuable for researchers studying herbicide resistance, environmental fate, and the development of new herbicidal compounds.[1][2] Phenylurea herbicides as a group are characterized by their inhibitory effect on photosynthesis.[3]

This guide provides an in-depth summary of Buturon's classification within the phenylurea family, its key quantitative properties, its biochemical mode of action, and detailed protocols for its synthesis and analysis.

Classification of Buturon

Buturon is chemically identified by its IUPAC name, 1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea.[1][4] Its classification can be understood through its chemical structure and its herbicidal mode of action.

-

Chemical Classification: Buturon is a substituted phenylurea.[5] The core structure consists of a urea molecule with substituents on both nitrogen atoms. One nitrogen is attached to a 4-chlorophenyl group, while the other is bonded to both a methyl group and a 1-methyl-2-propynyl group. This specific structure, particularly the phenylurea moiety, is responsible for its herbicidal activity.[3]

-

Mode of Action Classification: The Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) classify herbicides based on their target site to facilitate resistance management.[6][7] Buturon falls into the following groups:

References

- 1. Buturon - Wikipedia [en.wikipedia.org]

- 2. Buturon (Ref: H 95 (BASF)) [sitem.herts.ac.uk]

- 3. Photochemical behaviour of phenylurea herbicides_Chemicalbook [chemicalbook.com]

- 4. Buturon | C12H13ClN2O | CID 19587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buturon (3766-60-7) for sale [vulcanchem.com]

- 6. HRAC classification - Wikipedia [en.wikipedia.org]

- 7. weedscience.org [weedscience.org]

- 8. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

Technical Guide: Physical and Chemical Characteristics of Solid Buturon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buturon is a phenylurea herbicide, chemically identified as 1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea.[1] Historically used for the control of grassy weeds in cereal crops, it is now considered largely obsolete.[1] Despite its reduced agricultural use, a thorough understanding of its solid-state physical and chemical properties remains crucial for toxicological studies, environmental fate assessment, and research into related chemical structures. This guide provides an in-depth overview of the core physical and chemical characteristics of solid Buturon, complete with experimental methodologies and structured data for ease of reference.

Chemical Identity and Structure

Buturon is a colorless, crystalline solid belonging to the methylurea and phenylurea families of compounds.[1] Its molecular structure contains a chiral center, meaning it exists as two enantiomers, though it is typically produced and used as a racemate.[2]

Table 1: Chemical Identifiers of Buturon

| Identifier | Value | Reference |

| IUPAC Name | 1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea | [1][3] |

| CAS Number | 3766-60-7 | [1][4][5] |

| Molecular Formula | C₁₂H₁₃ClN₂O | [1][4][5][6] |

| SMILES | CC(C#C)N(C)C(=O)NC1=CC=C(C=C1)Cl | [1][3] |

| InChI | InChI=1S/C12H13ClN2O/c1-4-9(2)15(3)12(16)14-11-7-5-10(13)6-8-11/h1,5-9H,2-3H3,(H,14,16) | [1][3][4] |

Physical Properties

The physical characteristics of solid Buturon are critical for its handling, formulation, and behavior in various environments.

Table 2: Physical Properties of Solid Buturon

| Property | Value | Unit | Reference |

| Molar Mass | 236.70 | g·mol⁻¹ | [1][3][4][5] |

| Appearance | Colorless crystalline solid | - | [1] |

| Melting Point | 145 - 146 | °C | [1][2][5] |

| Density | 1.233 | g/cm³ | [1] |

| Vapor Pressure | 0.01 | mPa (at 20 °C) | [1][2] |

| Flash Point | >100 | °C | [1] |

Chemical Properties and Solubility

The chemical properties of Buturon, including its solubility in various solvents, dictate its environmental mobility and potential for biological interaction.

Table 3: Solubility of Buturon

| Solvent | Solubility | Unit | Reference |

| Water | 30 | mg/L | [1] |

| Acetone | 279 | g/L | [1] |

| Methanol | 128 | g/L | [1] |

| Benzene | 9.8 | g/L | [1] |

Experimental Protocols

This section details the methodologies for determining the key physical and chemical characteristics of solid Buturon.

Workflow for Physical and Chemical Characterization

The comprehensive characterization of a solid organic compound like Buturon follows a structured workflow to ensure accurate and reproducible data.

Caption: Experimental workflow for the characterization of solid Buturon.

Melting Point Determination

The melting point of Buturon is determined using the capillary method.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered, dry Buturon is packed into a capillary tube to a height of 1-2 cm.[3]

-

The capillary tube is placed in the heating block of the apparatus.[3][4]

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[5]

-

The temperature at which the first drop of liquid appears (t1) and the temperature at which the entire solid mass turns to a clear liquid (t2) are recorded.[3] The melting range is reported as t1-t2. For a pure compound, this range should be narrow (0.5-1.0°C).[4]

-

Solubility Determination

The solubility of Buturon in various solvents is determined by preparing a saturated solution and quantifying the dissolved solute.

-

Apparatus: Vials with screw caps, constant temperature bath with rotator/shaker, analytical balance, filtration apparatus, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of solid Buturon is added to a known volume of the solvent in a sealed vial.

-

The vial is placed in a constant temperature bath and agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the solution is allowed to stand in the temperature bath for the solid to settle.

-

A known volume of the supernatant is carefully withdrawn, ensuring no solid particles are transferred, and filtered.

-

The concentration of Buturon in the filtered supernatant is determined using a pre-calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The solubility is then calculated and expressed in units such as mg/L or g/L.

-

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in the Buturon molecule.

-

Apparatus: FT-IR spectrometer, agate mortar and pestle, KBr press or salt plates (NaCl or KBr).

-

Procedure (Thin Solid Film Method):

-

Approximately 50 mg of solid Buturon is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[1]

-

A drop of this solution is placed on a salt plate.[1]

-

The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[1]

-

The plate is placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded.[1]

-

¹H and ¹³C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework of the Buturon molecule.

-

Apparatus: NMR spectrometer.

-

Procedure:

-

A small, accurately weighed sample of Buturon is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

The tube is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the molecular structure.

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Buturon, further confirming its identity.

-

Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure:

-

A dilute solution of Buturon is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).[2]

-

The solution is introduced into the ion source of the mass spectrometer.

-

The compound is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

-

The mass spectrum is recorded, showing the molecular ion peak and characteristic fragment ions.

-

Stability and Degradation

Buturon is susceptible to hydrolysis, particularly under acidic or basic conditions, which leads to the cleavage of the urea linkage.[7] It is generally more stable at a neutral pH.[7] In the environment, Buturon degrades rapidly and is not persistent, although some of its metabolites may be.[1]

Safety and Toxicology

Buturon is classified as harmful if swallowed and toxic in contact with skin.[3]

Table 4: Toxicological Data for Buturon

| Test | Species | Route | Value | Unit | Reference |

| LD₅₀ | Rat | Oral | >1791 | mg/kg | [1] |

| LD₅₀ | Rabbit | Dermal | 500 | mg/kg | [1] |

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. byjus.com [byjus.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Solubility Profile of Buturon: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the solubility of Buturon in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes quantitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility of Buturon

The solubility of Buturon, a phenylurea herbicide, varies significantly across different solvents, a critical factor for its formulation, application, and environmental fate. The following table summarizes the available quantitative solubility data for Buturon in water and several organic solvents.

| Solvent | Solubility | Temperature (°C) |

| Water | 30 mg/L | 20 |

| Acetone | 279 g/L | Not Specified |

| Methanol | 128 g/L | Not Specified |

| Benzene | 9.8 g/L | Not Specified |

| Ethanol | Soluble¹ | Not Specified |

| Dichloromethane | Soluble¹ | Not Specified |

| Ethyl Acetate | Soluble¹ | Not Specified |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The shake-flask method is a widely recognized and reliable technique for determining the water solubility of substances and is recommended by the Organization for Economic Co-operation and Development (OECD) under Test Guideline 105.[1][2][3][4] This protocol can be adapted for use with organic solvents.

Principle of the Method

An excess amount of the test substance, Buturon, is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of Buturon in the resulting saturated solution is then determined by a suitable analytical method.

Materials and Apparatus

-

Test Substance: Buturon, of known purity.

-

Solvents: Distilled or deionized water, and high-purity organic solvents.

-

Glassware: Volumetric flasks, centrifuge tubes with stoppers, and a thermostatically controlled shaker or water bath.

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector or a similar sensitive analytical instrument for concentration measurement.

-

Filtration: Syringe filters (e.g., 0.22 µm PTFE or other suitable material compatible with the solvent).

-

Centrifuge: Capable of maintaining a constant temperature.

Experimental Procedure

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility of Buturon in the chosen solvent. This helps in determining the appropriate amount of substance to use in the definitive test to ensure an excess of solid remains.

-

Sample Preparation: An amount of Buturon in excess of its estimated solubility is weighed and added to a series of flasks. A known volume of the solvent is then added to each flask.

-

Equilibration: The flasks are sealed and placed in a thermostatically controlled shaker or water bath. The temperature should be maintained at the desired level (e.g., 20 ± 0.5 °C). The flasks are agitated for a period sufficient to reach equilibrium. This can range from 24 to 48 hours, and the equilibration time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of Buturon in the solution remains constant.

-

Phase Separation: After equilibration, the flasks are allowed to stand at the test temperature to allow the undissolved Buturon to settle. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at the same temperature.

-

Sample Analysis: A sample of the clear supernatant is carefully withdrawn. To remove any remaining solid particles, the sample is filtered through a syringe filter that has been pre-conditioned with the solution to prevent adsorption of the analyte. The concentration of Buturon in the filtrate is then determined using a validated analytical method, such as HPLC.

-

Data Analysis: The solubility is reported as the average of at least three replicate determinations.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of Buturon.

References

Metabolic Pathways of Buturon: An In-depth Technical Guide

An Overview of Buturon Metabolism in Mammalian Systems

Buturon is an obsolete phenylurea herbicide for which detailed public information on its metabolic pathways in rats and other mammals is scarce.[1][2] Phenylurea herbicides, as a class, generally undergo a series of well-established biotransformation reactions in mammals. These reactions primarily involve oxidation, hydrolysis, and conjugation, aiming to increase the water solubility of the compound and facilitate its excretion from the body. While specific data for Buturon is limited, the metabolic fate of structurally similar and more extensively studied phenylurea herbicides, such as Diuron and Linuron, can provide insights into the probable metabolic pathways for Buturon.[3][4]

I. Core Metabolic Reactions

The metabolism of phenylurea herbicides typically proceeds through two main phases of biotransformation.

Phase I Reactions: Functionalization

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the parent compound.[5][6] For Buturon, the primary Phase I reactions are anticipated to be:

-

N-Dealkylation: The removal of methyl and/or the butynyl group from the urea nitrogen atoms. This is a common metabolic pathway for many N-substituted phenylurea herbicides.[3]

-

Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the alkyl side chain. Aromatic hydroxylation is a frequent metabolic step for compounds containing a phenyl group.[4]

-

Hydrolysis: Cleavage of the urea bond to yield corresponding aniline and amine derivatives.[7][8]

Phase II Reactions: Conjugation

Following Phase I reactions, the modified, more polar metabolites can undergo Phase II conjugation reactions.[5][6] These reactions involve the addition of endogenous molecules to the functional groups introduced in Phase I, further increasing water solubility and facilitating excretion. Common conjugation reactions include:

-

Glucuronidation: Conjugation with glucuronic acid.

-

Sulfation: Conjugation with a sulfate group.

II. Postulated Metabolic Pathway of Buturon

Based on the known metabolism of other phenylurea herbicides, a putative metabolic pathway for Buturon in rats and other mammals can be proposed.

Figure 1: Postulated metabolic pathway of Buturon in mammals.

III. Experimental Protocols for Metabolite Analysis

While specific experimental protocols for Buturon are not available, the methodologies employed for the analysis of other herbicide metabolites in mammalian systems are well-established. These protocols are crucial for identifying and quantifying metabolites in biological matrices such as urine, feces, and plasma.

A. Animal Studies

-

Animal Model: Typically, studies on xenobiotic metabolism utilize rat models (e.g., Sprague-Dawley or Wistar strains).

-

Dosing: A known concentration of the test substance, often radiolabeled for easier tracking, is administered to the animals, usually via oral gavage or intravenous injection.

-

Sample Collection: Urine, feces, and blood samples are collected at predetermined time points. For a complete mass balance study, expired air may also be collected to trap volatile metabolites.

B. Sample Preparation

-

Extraction: Metabolites are extracted from the biological matrices using techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Enzymatic Hydrolysis: To analyze conjugated metabolites, samples may be treated with enzymes like β-glucuronidase or sulfatase to cleave the conjugates and release the parent metabolite.

C. Analytical Techniques

The identification and quantification of metabolites are primarily achieved using chromatographic and spectrometric techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound and its metabolites.[9][10]

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS or LC-MS/MS), this is a powerful tool for the structural elucidation and sensitive quantification of metabolites.[9][10][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile metabolites or those that can be derivatized to become volatile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is particularly useful for identifying the exact position of metabolic modifications.[11]

Figure 2: General experimental workflow for studying herbicide metabolism.

IV. Quantitative Data

Due to the obsolete nature of Buturon, there is a significant lack of publicly available quantitative data regarding its metabolism in rats and other mammals.[1][2] For modern herbicides, regulatory submissions would typically include detailed quantitative information, which would be presented in tables for clarity. An example of how such data would be structured is provided below.

Table 1: Hypothetical Quantitative Excretion Data for Buturon in Rats (% of Administered Dose)

| Route of Excretion | 0-24 hours | 24-48 hours | Total |

| Urine | |||

| Metabolite A | Data not available | Data not available | Data not available |

| Metabolite B | Data not available | Data not available | Data not available |

| Parent Buturon | Data not available | Data not available | Data not available |

| Feces | |||

| Metabolite A | Data not available | Data not available | Data not available |

| Metabolite B | Data not available | Data not available | Data not available |

| Parent Buturon | Data not available | Data not available | Data not available |

| Total Recovery | Data not available | Data not available | Data not available |

Table 2: Hypothetical Pharmacokinetic Parameters of Buturon in Rats

| Parameter | Value |

| Half-life (t½) | Data not available |

| Maximum Concentration (Cmax) | Data not available |

| Time to Maximum Concentration (Tmax) | Data not available |

| Area Under the Curve (AUC) | Data not available |

| Clearance (CL) | Data not available |

| Volume of Distribution (Vd) | Data not available |

V. Conclusion

While a definitive and detailed metabolic map of Buturon in rats and other mammals cannot be constructed from the currently available public literature, the established metabolic pathways of other phenylurea herbicides provide a strong basis for a hypothetical model. The primary routes of biotransformation are expected to involve N-dealkylation, hydroxylation, and hydrolysis, followed by conjugation to facilitate excretion. The experimental protocols for elucidating such pathways are well-developed within the field of drug and xenobiotic metabolism. Should further research on Buturon be undertaken, these established methodologies would be directly applicable. The lack of quantitative data underscores the obsolete status of this particular herbicide and highlights the importance of comprehensive metabolic studies for the safety assessment of all xenobiotics.

References

- 1. Buturon (Ref: H 95 (BASF)) [sitem.herts.ac.uk]

- 2. Buturon (Ref: H 95 (BASF)) [sitem.herts.ac.uk]

- 3. Degradation of Diuron by Phanerochaete chrysosporium: Role of Ligninolytic Enzymes and Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mammalian drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flazasulfuron: alcoholysis, chemical hydrolysis, and degradation on various minerals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of Buturon Residues in Soil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Buturon residues in soil samples. The protocols outlined below are based on established analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection, and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).

Introduction

Buturon is a substituted phenylurea herbicide used for pre- and post-emergence control of broadleaf and grassy weeds. Due to its potential for persistence in soil and subsequent environmental contamination, sensitive and reliable analytical methods are required to monitor its residue levels. This document provides comprehensive protocols for the extraction and analysis of Buturon from soil matrices, ensuring accurate and reproducible results for environmental monitoring and risk assessment.

Data Presentation

The following table summarizes the quantitative performance data for the analytical methods described herein. These values are indicative of the expected performance of the methods when followed correctly.

| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) |

| HPLC-UV | Buturon | Soil | 0.3 - 0.5 ng/g[1] | 1.0 ng/g[1] | 88 - 118% | >0.99 |

| LC-MS/MS | Buturon | Soil | 0.005 - 0.020 µg/kg | 0.017 - 0.067 µg/kg | 75.4 - 98.5% | >0.998 |

Experimental Workflow

The general workflow for the analysis of Buturon residues in soil is depicted in the following diagram.

Experimental Protocols

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[2][3][4][5]

Materials:

-

Homogenized and sieved (<2 mm) soil sample

-

50 mL polypropylene centrifuge tubes

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Vortex mixer

-

Centrifuge

Protocol:

-

Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately cap the tube and vortex vigorously for 1 minute.

-

Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Carefully transfer the supernatant (acetonitrile layer) to a clean tube for the cleanup step.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Protocol:

-

Take a 1 mL aliquot of the supernatant from the extraction step and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Vortex the tube for 30 seconds to 1 minute.

-

Centrifuge at high speed (e.g., ≥10000 rpm) for 2 minutes.

-

The resulting supernatant is the cleaned-up extract.

-

Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.

Analytical Methods

This method is suitable for the analysis of phenylurea herbicides.[6][7][8][9][10][11]

-

Instrumentation: HPLC system with a UV or a tandem mass spectrometer (MS/MS) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical starting point for method development would be a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection:

-

UV Detector: Set at the wavelength of maximum absorbance for Buturon (typically around 245 nm).

-

MS/MS Detector: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific precursor-product ion transitions of Buturon.

-

GC-MS can also be employed for the analysis of Buturon, often requiring a derivatization step to improve volatility. However, with modern capillary columns and injection techniques, direct analysis may be possible.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector: Splitless mode at a temperature of 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 70-90°C, hold for 1-2 minutes.

-

Ramp: 10-25°C/min to 280-300°C.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Buturon for enhanced sensitivity and selectivity.

-

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to established guidelines. Key validation parameters include:

-

Linearity: Assessed by analyzing a series of standard solutions of Buturon at different concentrations to establish a calibration curve. A correlation coefficient (R²) of >0.99 is generally considered acceptable.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

-

Accuracy and Precision: Evaluated by performing recovery studies on spiked blank soil samples at different concentration levels. Accuracy is expressed as the percentage recovery, and precision is determined as the relative standard deviation (RSD) of replicate measurements. Recoveries in the range of 70-120% with an RSD of ≤20% are generally considered acceptable.[12]

-